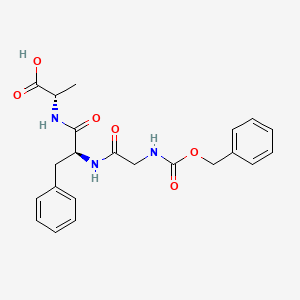

Z-Gly-Phe-Ala-OH

Übersicht

Beschreibung

“Z-Gly-Phe-Ala-OH” is a type of peptide compound. The “Z” in the name stands for a protective group known as “benzyloxycarbonyl” or “carboxybenzyl”, which is often used in peptide synthesis . This compound is a tripeptide, meaning it consists of three amino acids: glycine (Gly), phenylalanine (Phe), and alanine (Ala) .

Synthesis Analysis

Peptide synthesis involves a series of chemical reactions to link amino acids together in a specific order. The synthesis of “Z-Gly-Phe-Ala-OH” would involve the coupling of the amino acids Gly, Phe, and Ala in that order, with the Z group protecting the amino group during synthesis . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .

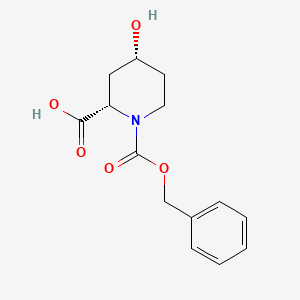

Molecular Structure Analysis

The molecular structure of “Z-Gly-Phe-Ala-OH” is determined by the arrangement of its constituent atoms and the bonds between them. The molecular formula of this compound is C22H25N3O6 . A tool like PepDraw can be used to draw the primary structure of the peptide and calculate theoretical peptide properties.

Chemical Reactions Analysis

In peptide synthesis, two main obstacles must be overcome: the statistical nature of the reaction and the fact that carboxylic acids and amines do not readily form amide bonds . To overcome these, selective acylation of a free amine is required. This involves deactivating all extraneous amine functions so they do not compete for the acylation reagent, and then selectively activating the designated carboxyl function so that it will acylate the one remaining free amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-Gly-Phe-Ala-OH” include its molecular weight (427.45000), molecular formula (C22H25N3O6), and its structure . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Enzyme Stability

- Z-Gly-Phe-Ala-OH and its variants have been studied for their stability against enzymatic hydrolysis. A study found that certain peptides, including a pentapeptide similar to Z-Gly-Phe-Ala-OH, showed resistance to hydrolysis by enzymes like chymotrypsin and thermolysin, suggesting a method for peptide stabilization (English & Stammer, 1978).

Synthesis Techniques

- The synthesis processes of peptides, including those similar to Z-Gly-Phe-Ala-OH, have been explored. A study describes the thermal synthesis of a pentapeptide derivative, highlighting the importance of synthesis techniques in peptide chemistry (Matoni & Berndt, 1980).

Biocatalysis and Green Chemistry

- Z-Gly-Phe-Ala-OH-related compounds have been involved in green chemistry research. For example, a study on the synthesis of a dipeptide with potential food industry applications employed biocatalysis and green technologies (Ungaro et al., 2015).

Inhibitor Studies

- Compounds structurally related to Z-Gly-Phe-Ala-OH have been used to study enzyme inhibition. For instance, Z-Ala-Ala-Phe-glyoxal, a similar compound, was shown to be an inhibitor of pepsin, providing insights into enzyme interaction mechanisms (Cosgrove et al., 2007).

Peptide Synthesis Catalysis

- Research on ficin-catalyzed synthesis of peptides, including a model peptide similar to Z-Gly-Phe-Ala-OH, highlights the role of enzymes in peptide bond formation and the optimization of reaction conditions (Schuster, Mitin, & Jakubke, 1989).

Safety and Hazards

While specific safety and hazard information for “Z-Gly-Phe-Ala-OH” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Zukünftige Richtungen

The future directions for “Z-Gly-Phe-Ala-OH” and similar peptides could involve their use in biomedical applications. For example, peptides are attracting much attention as bio-derived functional substances, and the requirement for peptides is expanding in all fields including the pharmaceutical and biomaterials industry . Furthermore, environmentally conscious methods of peptide synthesis are being developed, focusing on organic solvent-free synthetic methods using water, an environmentally friendly solvent .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O6/c1-15(21(28)29)24-20(27)18(12-16-8-4-2-5-9-16)25-19(26)13-23-22(30)31-14-17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3,(H,23,30)(H,24,27)(H,25,26)(H,28,29)/t15-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDQKYQXVAVFSW-YJBOKZPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate](/img/structure/B3261727.png)